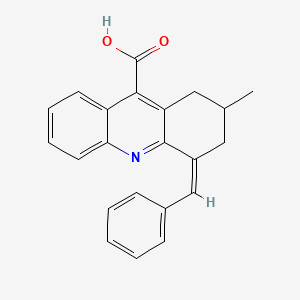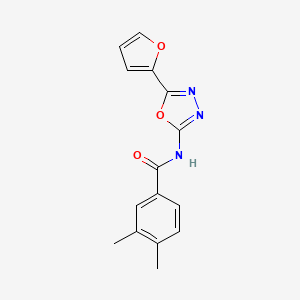
Ethyl 1-(2-aminoethyl)pyrazole-3-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(2-aminoethyl)pyrazole-3-carboxylate; hydrochloride is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is a pyrazole derivative that has been synthesized using various methods.
Applications De Recherche Scientifique
Ethyl 1-(2-aminoethyl)pyrazole-3-carboxylate; hydrochloride has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of Ethyl 1-(2-aminoethyl)pyrazole-3-carboxylate; hydrochloride is not fully understood. However, it has been suggested that it exhibits its therapeutic effects by modulating various signaling pathways involved in inflammation and oxidative stress. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
Ethyl 1-(2-aminoethyl)pyrazole-3-carboxylate; hydrochloride has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also exhibits antioxidant properties by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, it has been found to inhibit the growth of cancer cells by inducing DNA damage and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ethyl 1-(2-aminoethyl)pyrazole-3-carboxylate; hydrochloride in lab experiments is its potential therapeutic applications in various fields of medicine. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on Ethyl 1-(2-aminoethyl)pyrazole-3-carboxylate; hydrochloride. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the exact mechanism of action and the potential side effects of this compound. In addition, more research is needed to optimize the synthesis method and improve the solubility of this compound for use in lab experiments.
Conclusion
Ethyl 1-(2-aminoethyl)pyrazole-3-carboxylate; hydrochloride is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has been studied for its anti-inflammatory, antioxidant, and anticancer properties. The mechanism of action of this compound is not fully understood, but it has been suggested to modulate various signaling pathways involved in inflammation and oxidative stress. Further research is needed to determine the exact mechanism of action and the potential side effects of this compound.
Méthodes De Synthèse
Ethyl 1-(2-aminoethyl)pyrazole-3-carboxylate; hydrochloride has been synthesized using various methods. One of the most common methods is the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the addition of ethyl chloroformate and 2-aminopropane. The resulting compound is then treated with hydrochloric acid to obtain Ethyl 1-(2-aminoethyl)pyrazole-3-carboxylate; hydrochloride.
Propriétés
IUPAC Name |
ethyl 1-(2-aminoethyl)pyrazole-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-2-13-8(12)7-3-5-11(10-7)6-4-9;/h3,5H,2,4,6,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLVPIQDXNTHKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-aminoethyl)pyrazole-3-carboxylate;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2693548.png)






![8-(2-aminophenyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2693559.png)


![2-((3-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2693563.png)


